Hydromorphone hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Hydromorphone hydrochloride, a semi-synthetic hydrogenated ketone derivative of morphine, primarily targets the mu-opioid receptors in the brain and stomach . These receptors play a crucial role in the perception of pain and the body’s response to it .
Mode of Action
This compound functions as an opioid agonist . It binds to the mu-opioid receptors, exerting its analgesic effects primarily through this interaction . As a full agonist, this compound’s effects increase with higher dosages .
Biochemical Pathways
The analgesic properties of this compound stem from its interaction with the mu-opioid receptors, leading to a decrease in the perception of pain . Additionally, this compound also exerts its effects centrally at the medulla level, leading to respiratory depression and cough suppression .
Pharmacokinetics
When administered orally, this compound is absorbed mainly in the upper small intestine . It undergoes extensive first-pass metabolism in the liver, with more than 95% of the dose metabolized to hydromorphone-3-glucuronide . Only a small amount of the this compound dose is excreted unchanged in the urine . The immediate-release version of this compound reaches its peak concentration after 30-60 minutes, while the extended-release version reaches the peak concentration after 9 hours .
Result of Action
The primary molecular and cellular effect of this compound is the reduction of pain. By binding to the mu-opioid receptors, it interrupts the way nerves signal pain between the brain and the body . This results in strong pain-relieving effects . Other effects include respiratory depression due to direct action on brain stem respiratory centers , and miosis (constriction of the pupils), even in total darkness .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of this compound. For instance, concomitant use of this compound with benzodiazepines, alcohol, marijuana, other forms of cannabis, or street drugs can cause severe drowsiness, decreased awareness, breathing problems, coma, and death . Furthermore, serotonergic drugs can result in serotonin syndrome when used concurrently with this compound .
Biochemical Analysis
Biochemical Properties
Hydromorphone hydrochloride functions as a full opioid agonist, primarily interacting with the mu-opioid receptors in the central nervous system. These receptors are G-protein coupled receptors that mediate the effects of endogenous opioids. This compound binds to these receptors, leading to the inhibition of adenylate cyclase, a decrease in cAMP levels, and subsequent reduction in the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . This interaction results in analgesia, euphoria, and sedation.
Cellular Effects
This compound exerts significant effects on various cell types, particularly neurons. By binding to mu-opioid receptors on neuronal cells, it inhibits the release of neurotransmitters, thereby modulating pain perception and response. This compound also affects cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell survival and apoptosis . Additionally, this compound can influence gene expression by altering the transcription of genes associated with pain and stress responses.
Molecular Mechanism
At the molecular level, this compound acts by binding to the mu-opioid receptors, which are predominantly located in the brain and spinal cord. This binding triggers a conformational change in the receptor, activating the associated G-proteins. The activated G-proteins then inhibit adenylate cyclase, reducing the production of cAMP. This cascade of events leads to the opening of potassium channels and closing of calcium channels, resulting in hyperpolarization of the neuron and decreased neuronal excitability . The overall effect is a reduction in pain transmission and perception.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is known to have a rapid onset of action, with peak plasma concentrations achieved within 30 minutes to an hour after administration . The duration of its analgesic effects typically lasts for 4 to 5 hours. Over time, repeated administration can lead to tolerance, where higher doses are required to achieve the same level of pain relief. Additionally, this compound is subject to metabolic degradation, primarily through glucuronidation in the liver, which can affect its stability and efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it provides effective pain relief with minimal side effects. At higher doses, it can cause significant adverse effects, including respiratory depression, sedation, and gastrointestinal disturbances . Studies in cats and dogs have shown that this compound can induce emesis at higher doses, and its analgesic effects are dose-dependent .
Metabolic Pathways
This compound is primarily metabolized in the liver through glucuronidation, forming hydromorphone-3-glucuronide . This metabolic pathway involves the enzyme UDP-glucuronosyltransferase-2B7 (UGT2B7). The metabolite is then excreted in the urine. The metabolism of this compound can be influenced by factors such as liver function and the presence of other medications that affect enzyme activity .
Transport and Distribution
This compound is distributed throughout the body, with a volume of distribution of approximately 4 L/kg . It is about 8-19% bound to plasma proteins, which facilitates its transport in the bloodstream. The compound crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. This compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it binds to mu-opioid receptors on the cell membranes of neurons . This localization is crucial for its analgesic effects, as it allows the compound to modulate neuronal activity and neurotransmitter release. The binding of this compound to these receptors can also influence intracellular signaling pathways and gene expression, further contributing to its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydromorphone hydrochloride is synthesized from morphine through a series of chemical reactions. The primary steps involve the hydrogenation of morphine to produce dihydromorphine, followed by oxidation to form hydromorphone. The final step involves the conversion of hydromorphone to its hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure hydrogenation reactors and controlled oxidation processes. The purity and yield of the final product are critical, and stringent quality control measures are implemented to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Hydromorphone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of dihydromorphine to hydromorphone.
Reduction: Hydrogenation of morphine to dihydromorphine.
Substitution: Formation of the hydrochloride salt from hydromorphone.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Hydrochloric acid is used to form the hydrochloride salt.
Major Products:
Oxidation: Hydromorphone.
Reduction: Dihydromorphine.
Substitution: this compound.
Scientific Research Applications
Hydromorphone hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
- Morphine
- Oxycodone
- Fentanyl
- Tramadol
- Gabapentin
Hydromorphone hydrochloride’s unique combination of potency, rapid onset, and effectiveness in pain management makes it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILEZUETWRSHC-NRGUFEMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991291 | |
Record name | Hydromorphone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-68-1 | |
Record name | Hydromorphone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydromorphone hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydromorphone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydromorphone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROMORPHONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L960UP2KRW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.